Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride
CAS No.: 1361116-39-3
Cat. No.: VC2951141
Molecular Formula: C13H16ClN3OS
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361116-39-3 |
|---|---|
| Molecular Formula | C13H16ClN3OS |
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C13H15N3OS.ClH/c1-8-15-11-3-2-10(6-12(11)18-8)16-13(17)9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7H2,1H3,(H,16,17);1H |
| Standard InChI Key | XWNMBYAAOFPUBK-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl |
| Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid-derived amide group linked to a 2-methyl-benzothiazole moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations . Key physicochemical properties include:
Table 1: Physicochemical Properties
The benzothiazole group contributes to π-π stacking interactions with biological targets, while the pyrrolidine ring enhances conformational flexibility . The hydrochloride salt form improves bioavailability by increasing aqueous solubility .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via amide coupling between pyrrolidine-3-carboxylic acid derivatives and 2-methyl-benzothiazol-6-amine. A representative protocol involves:
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Activation: Pyrrolidine-3-carboxylic acid is activated using coupling agents like HBTU or EDC/DCC in aprotic solvents (e.g., DMF) .
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Amidation: Reaction with 2-methyl-benzothiazol-6-amine under basic conditions (e.g., triethylamine) .
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Salt Formation: Precipitation with HCl in methanol/ethanol yields the hydrochloride salt .
Table 2: Reaction Conditions and Yields
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Coupling Agent | HBTU or EDC/DCC | 65–85% | |
| Solvent | DMF, MeCN | — | |
| Temperature | 25–80°C | — |
Stereochemical Considerations
Stereoselective synthesis of pyrrolidine derivatives often employs chiral catalysts or resolution techniques. For example, enantioselective hydrogenation using Ru-BINAP complexes achieves >99% enantiomeric excess in related compounds .
Biological Activity
Antimicrobial Properties
Structural analogs of this compound exhibit broad-spectrum antimicrobial activity. For instance, 1-(6-nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid demonstrated bacteriostatic effects against Bacillus subtilis (MIC: 8 µg/mL) . The benzothiazole moiety likely disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Neurological Applications
Patent data highlights pyrrolidine derivatives as α₂δ subunit ligands with 10-fold higher binding affinity than gabapentin, indicating potential for neuropathic pain management .
Chemical Reactivity and Stability
Hydrolysis Pathways
The amide bond undergoes hydrolysis under extreme pH conditions:
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Acidic Hydrolysis (pH <3): Cleavage to pyrrolidine-3-carboxylic acid and 2-methyl-benzothiazol-6-amine hydrochloride .
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Basic Hydrolysis (pH >10): Formation of sodium pyrrolidine-3-carboxylate and free amine .
Table 3: Stability Profile
| Condition | Degradation Observed? | Notes | Source |
|---|---|---|---|
| pH 1–3 (aqueous) | Yes (slow) | Amide bond cleavage | |
| pH 7–8 (aqueous) | No | Stable >48 h | |
| Oxidative (H₂O₂) | Yes | Sulfur oxidation |
Functionalization Reactions
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Electrophilic Aromatic Substitution: Nitration (HNO₃/H₂SO₄) introduces nitro groups at the benzothiazole 4-position .
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Halogenation: Bromination (Br₂/FeBr₃) occurs selectively at the 5-position .
Comparative Analysis with Structural Analogs
Table 4: Comparison with Pyrrolidine Derivatives
The benzothiazole moiety in the target compound enhances target engagement in hydrophobic binding pockets compared to simpler carboxylic acid derivatives .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 2.56 ppm (methyl group), 7.20–8.95 ppm (benzothiazole aromatic protons) .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for kinase inhibitors. Modifications at the benzothiazole 6-position improve selectivity for EGFR T790M mutants (IC₅₀: <1 nM) .
Prodrug Design
Esterification of the amide group enhances blood-brain barrier permeability, enabling CNS drug delivery .
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